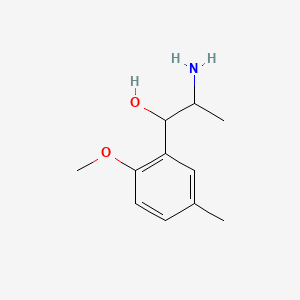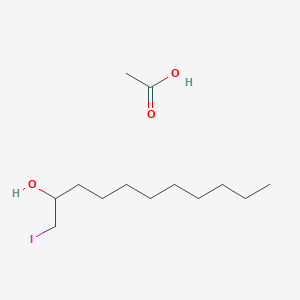
Acetic acid;1-iodoundecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-iodoundecan-2-ol is a chemical compound with the molecular formula C12H23IO2 It is a derivative of acetic acid and contains an iodine atom attached to an undecanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodoundecan-2-ol typically involves the iodination of undecanol followed by esterification with acetic acid. One common method includes the reaction of undecanol with iodine and a suitable oxidizing agent to form 1-iodoundecanol. This intermediate is then reacted with acetic acid under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-iodoundecan-2-ol undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding undecanol derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Undecanol derivatives.
Substitution: Hydroxyl or amino-substituted undecanol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-iodoundecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Wirkmechanismus
The mechanism of action of acetic acid;1-iodoundecan-2-ol involves its interaction with molecular targets through its iodine atom and ester functional group. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release acetic acid and 1-iodoundecanol. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Iodoundecanol: An iodinated alcohol with potential use in organic synthesis.
Undecanol: A long-chain alcohol used in the production of surfactants and fragrances.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
699021-30-2 |
|---|---|
Molekularformel |
C13H27IO3 |
Molekulargewicht |
358.26 g/mol |
IUPAC-Name |
acetic acid;1-iodoundecan-2-ol |
InChI |
InChI=1S/C11H23IO.C2H4O2/c1-2-3-4-5-6-7-8-9-11(13)10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
NHDBWZUSNAQJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CI)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
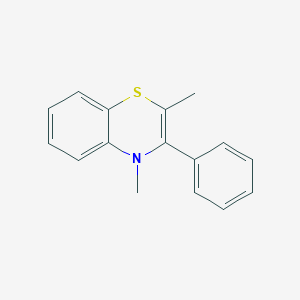
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
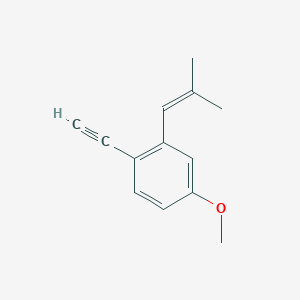
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
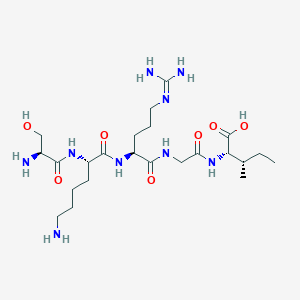
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
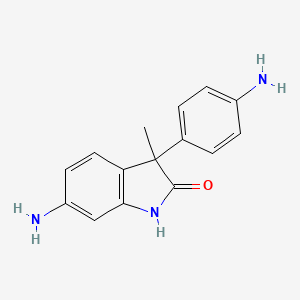
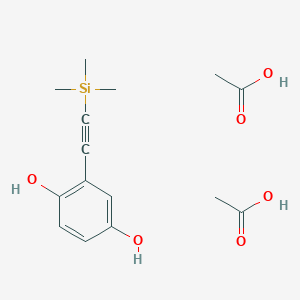
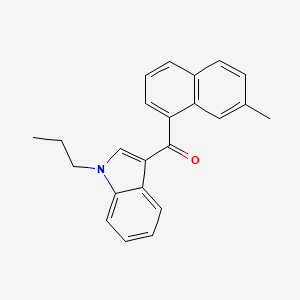
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
